molecular formula C23H15ClN4O4S B14952776 4-chloro-N-(2-{[(4-nitrophenyl)carbonyl]amino}-4-phenyl-1,3-thiazol-5-yl)benzamide

4-chloro-N-(2-{[(4-nitrophenyl)carbonyl]amino}-4-phenyl-1,3-thiazol-5-yl)benzamide

Cat. No.: B14952776
M. Wt: 478.9 g/mol
InChI Key: JQHYVJYPMPWWLJ-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heteroaromatic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[5-(4-CHLOROBENZAMIDO)-4-PHENYL-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE can be compared with other thiazole derivatives:

This compound’s unique structure and diverse applications make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C23H15ClN4O4S

Molecular Weight

478.9 g/mol

IUPAC Name

N-[5-[(4-chlorobenzoyl)amino]-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H15ClN4O4S/c24-17-10-6-15(7-11-17)20(29)26-22-19(14-4-2-1-3-5-14)25-23(33-22)27-21(30)16-8-12-18(13-9-16)28(31)32/h1-13H,(H,26,29)(H,25,27,30)

InChI Key

JQHYVJYPMPWWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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